molecular formula C22H22N4O2S B14030172 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B14030172
M. Wt: 406.5 g/mol
InChI Key: LPPROLRAZZNISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a unique combination of indole, morpholine, and quinazolinone moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 2-(1H-indol-3-yl)ethylamine with a suitable quinazolinone precursor under controlled conditions. The reaction may involve the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, large-scale production may require the use of continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-(1H-indol-3-yl)ethyl)-6-morpholino-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to its combination of indole, morpholine, and quinazolinone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29)

InChI Key

LPPROLRAZZNISH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.